molecular formula C20H17Cl2N3O4S B5125270 Methyl [3-(4-chlorophenyl)-5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]acetate

Methyl [3-(4-chlorophenyl)-5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]acetate

Cat. No.: B5125270
M. Wt: 466.3 g/mol
InChI Key: QJWHFNQZBOSUCM-UHFFFAOYSA-N
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Description

Methyl [3-(4-chlorophenyl)-5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorophenyl group, an amino group, and a thioxoimidazolidinone ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [3-(4-chlorophenyl)-5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]acetate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chlorophenyl isothiocyanate with ethyl acetoacetate to form an intermediate, which is then reacted with 4-chloroaniline under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl [3-(4-chlorophenyl)-5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the chlorophenyl rings .

Scientific Research Applications

Methyl [3-(4-chlorophenyl)-5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl [3-(4-chlorophenyl)-5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]acetate involves its interaction with specific molecular targets. For instance, it has been shown to bind to heat shock proteins, which play a role in protein folding and stability. This binding can inhibit the function of these proteins, leading to antiproliferative effects on cancer cells . The compound may also interact with other cellular pathways, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl [3-(4-chlorophenyl)-5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]acetate is unique due to its combination of functional groups and its ability to interact with specific molecular targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

methyl 2-[5-[2-(4-chloroanilino)-2-oxoethyl]-3-(4-chlorophenyl)-4-oxo-2-sulfanylideneimidazolidin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2N3O4S/c1-29-18(27)11-24-16(10-17(26)23-14-6-2-12(21)3-7-14)19(28)25(20(24)30)15-8-4-13(22)5-9-15/h2-9,16H,10-11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJWHFNQZBOSUCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C(C(=O)N(C1=S)C2=CC=C(C=C2)Cl)CC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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